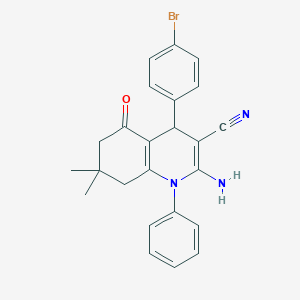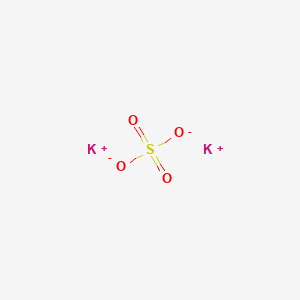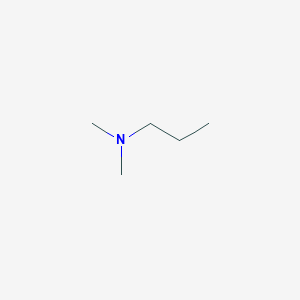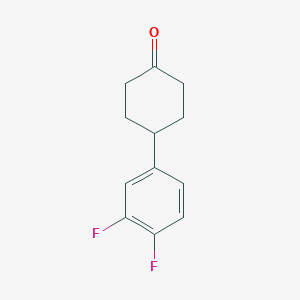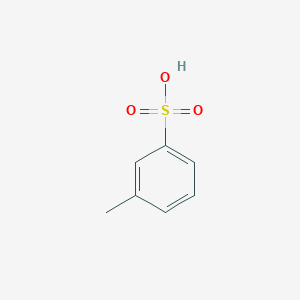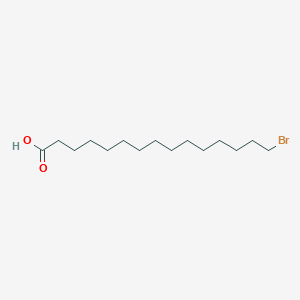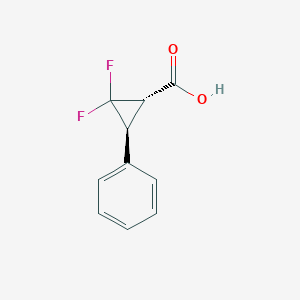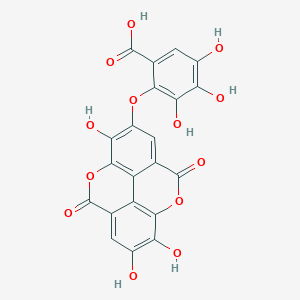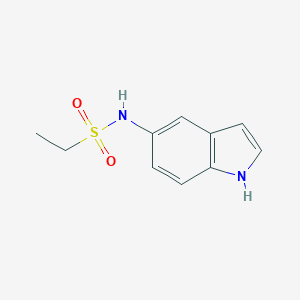
N-(1H-indol-5-yl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-5-yl)ethanesulfonamide, also known as indapamide, is a sulfonamide diuretic drug used to treat hypertension and edema. It works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to increased urine output and decreased blood volume. In
Wissenschaftliche Forschungsanwendungen
N-(1H-indol-5-yl)ethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and diabetes. It has been shown to have antihypertensive effects in both animal and human studies, and may also have cardioprotective and neuroprotective properties. Additionally, this compound has been investigated for its potential to improve insulin sensitivity and glucose metabolism in patients with type 2 diabetes.
Wirkmechanismus
N-(1H-indol-5-yl)ethanesulfonamide works by inhibiting the Na+/Cl- co-transporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and chloride ions and decreased water reabsorption. This results in increased urine output and decreased blood volume, which in turn lowers blood pressure.
Biochemical and Physiological Effects:
In addition to its diuretic effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the proliferation of vascular smooth muscle cells, which may contribute to its cardioprotective effects. It has also been shown to improve endothelial function and reduce oxidative stress in animal models of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1H-indol-5-yl)ethanesulfonamide has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and its mechanism of action is well understood. However, it also has some limitations. It is a sulfonamide drug, which may limit its use in certain experimental settings. Additionally, its effects on other physiological systems, such as the nervous system, have not been extensively studied.
Zukünftige Richtungen
There are several future directions for research on N-(1H-indol-5-yl)ethanesulfonamide. One area of interest is its potential use in combination with other drugs for the treatment of hypertension and other cardiovascular diseases. Additionally, its effects on other physiological systems, such as the nervous system and immune system, warrant further investigation. Finally, the development of new synthetic methods for this compound may lead to improved therapeutic applications and increased understanding of its mechanism of action.
Eigenschaften
CAS-Nummer |
141101-59-9 |
|---|---|
Molekularformel |
C10H12N2O2S |
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
N-(1H-indol-5-yl)ethanesulfonamide |
InChI |
InChI=1S/C10H12N2O2S/c1-2-15(13,14)12-9-3-4-10-8(7-9)5-6-11-10/h3-7,11-12H,2H2,1H3 |
InChI-Schlüssel |
AALNXQUZNZCZND-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)NC=C2 |
Kanonische SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)NC=C2 |
Synonyme |
5-ethanesulfonylamino-1H-indole |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

